molecular formula C27H25N3O5S B289949 Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate

Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate

货号 B289949
分子量: 503.6 g/mol
InChI 键: IQHXJXIJMLMZBN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate, also known as BMTP-8, is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. BMTP-8 belongs to the class of pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives and has shown promising results in various preclinical studies.

作用机制

Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate exerts its therapeutic effects by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. DHODH inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. In inflammatory diseases, DHODH inhibition leads to a decrease in the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. In neurological disorders, DHODH inhibition leads to a decrease in the production of reactive oxygen species and neuroinflammation, thereby improving cognitive function.
Biochemical and Physiological Effects:
Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce tumor growth, and increase survival rates in animal models. In inflammation research, Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has been shown to reduce the production of pro-inflammatory cytokines and chemokines, reduce tissue damage, and improve organ function in animal models. In neurological disorders, Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage in animal models.

实验室实验的优点和局限性

Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has been shown to have a favorable pharmacokinetic profile and can be administered orally or intravenously. However, Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has some limitations, including its poor solubility and stability, which can affect its bioavailability and efficacy. Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate also requires further studies to determine its safety and efficacy in clinical trials.

未来方向

There are several future directions for Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate research, including its potential therapeutic applications in other diseases, such as autoimmune disorders, viral infections, and metabolic disorders. Further studies are needed to determine the optimal dosage and duration of Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate treatment, as well as its safety and efficacy in clinical trials. Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate can also be used as a tool compound to study the role of DHODH in various biological processes and diseases. The development of new analogs and formulations of Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate can also improve its solubility, stability, and bioavailability, thereby increasing its therapeutic potential.

合成方法

The synthesis of Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate involves the condensation of 2-aminothiophene-3-carboxylic acid with 4-methoxybenzaldehyde, followed by cyclization with methyl acetoacetate and ethyl bromoacetate. The final product is obtained after purification and recrystallization.

科学研究应用

Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. In neurological disorders, Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has shown to improve cognitive function and reduce neuroinflammation.

属性

分子式

C27H25N3O5S

分子量

503.6 g/mol

IUPAC 名称

ethyl 4,13-bis(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-12-carboxylate

InChI

InChI=1S/C27H25N3O5S/c1-5-35-27(32)19-14(2)28-26-21(20(19)15-6-10-17(33-3)11-7-15)22-23(36-26)25(31)30-24(29-22)16-8-12-18(34-4)13-9-16/h6-13,24,29H,5H2,1-4H3,(H,30,31)

InChI 键

IQHXJXIJMLMZBN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)NC(N4)C5=CC=C(C=C5)OC)C

规范 SMILES

CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)NC(N4)C5=CC=C(C=C5)OC)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。